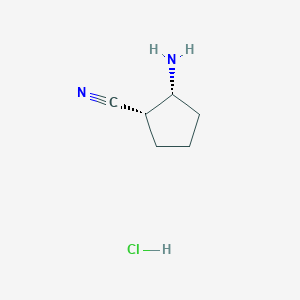

(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride

Description

(1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride is a stereospecific cyclopentane derivative featuring an amino (-NH₂) group at the 2-position and a nitrile (-CN) group at the 1-position, with a hydrochloride counterion enhancing its stability and solubility. Based on available data, its molecular formula is tentatively inferred as C₆H₁₀N₂·HCl (assuming the cyclopentane backbone contributes five carbons, with one nitrogen from the amine and another from the nitrile, plus HCl). The compound’s stereochemistry ((1S,2R)) is critical for its interactions in chiral environments, such as enzyme binding or asymmetric synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-3,8H2;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUCZVWLMPERGO-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-19-9 | |

| Record name | Cyclopentanecarbonitrile, 2-amino-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound often employs high-throughput screening methods for nano-crystallization to ensure purity and yield . The process involves multiple steps, including the synthesis of the molecular framework, solvent exchange, and crystallization under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, diisopropylethylamine (DIPEA), and dimethyl sulfoxide (DMSO) . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its specific stereochemistry, featuring a cyclopentane ring with an amino group and a carbonitrile group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmaceutical development. The molecular formula is , with a molecular weight of 146.62 g/mol.

Drug Development

(1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride is currently being investigated as a potential drug candidate for treating neurological disorders and metabolic diseases. Its structural properties suggest it may interact beneficially with biological systems, which is essential for therapeutic applications.

Antimicrobial Agents

Research indicates that compounds based on amino acid scaffolds exhibit antimicrobial properties. The structural features of (1S,2R)-2-aminocyclopentane derivatives may contribute to the development of new antibacterial, antifungal, or antiprotozoal agents .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for diverse chemical reactivity, enabling the formation of complex molecules through established synthetic pathways. Several synthesis methods have been developed to produce this compound efficiently.

Enzymatic Resolution

Recent studies highlight the use of enzymatic resolution processes to prepare enantiomers of cyclic β-amino acids, including derivatives of this compound. This method enhances the yield and purity of desired stereoisomers, which are crucial for pharmaceutical applications .

Case Study 1: Neurological Disorders

A study exploring the pharmacological effects of (1S,2R)-2-aminocyclopentane derivatives demonstrated their potential in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier was assessed using in vitro models, indicating promise for treating conditions such as anxiety and depression.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial activity of (1S,2R)-2-aminocyclopentane derivatives against various pathogens. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemistry Variations

The compound’s uniqueness lies in its combination of amino, nitrile, and hydrochloride groups. Below is a comparison with related cyclopentane/cyclohexane derivatives:

Key Observations :

- Nitrile vs. Ester/Carboxylic Acid : The nitrile group in the target compound enhances electrophilicity compared to esters or carboxylic acids, making it reactive in nucleophilic additions (e.g., forming amines or amides).

- Hydrochloride Salt : Improves aqueous solubility relative to free bases (e.g., cyclohexane derivatives with -OH/-NH₂ lack ionic character).

- Stereochemical Complexity : The (1S,2R) configuration distinguishes it from analogs like (1R,2S,4R)-N-Boc derivatives, which have additional hydroxyl and ester groups.

Spectral and Physical Property Analysis

Infrared (IR) Spectroscopy :

- The nitrile group in the target compound likely exhibits a strong absorption near 2204 cm⁻¹ , as seen in structurally distinct nitrile-containing chromene derivatives (e.g., Compound 1E in ).

- Amino groups (-NH₂) typically show broad peaks at 3300–3500 cm⁻¹, overlapping with hydroxyl (-OH) signals in related compounds (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid).

NMR Spectroscopy :

- In methyl 1-(methylamino)cyclopentanecarboxylate HCl (), the methoxy group appears as a singlet at δ3.79, while aromatic protons in tosylate salts resonate at δ7.48. The target compound’s cyclopentane protons may appear in the δ1.65–2.29 range, similar to methyl-substituted analogs.

Melting Point and Solubility :

- Chromene-based nitriles (e.g., Compound 1E) have high melting points (223–227°C ) due to crystalline packing. The target compound’s hydrochloride salt likely has a similarly high melting point (>200°C) but superior water solubility compared to neutral analogs.

Biological Activity

(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride is a chiral compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 146.62 g/mol

- Structure : The compound features a cyclopentane ring with an amino group and a cyano group, contributing to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It modulates their activity by binding to specific sites, which can lead to a range of physiological responses depending on the target:

- Enzyme Inhibition : The compound is used as a precursor for developing enzyme inhibitors, which can be critical in therapeutic contexts.

- Receptor Modulation : Its stereochemistry may influence binding affinity and efficacy at different receptor sites, impacting its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits notable bioactivity across several domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and other conditions.

- Chemical Research : Its unique structure allows for the synthesis of complex molecules, making it valuable in organic synthesis.

Study on Enzyme Inhibition

A recent study highlighted the role of this compound in developing potent inhibitors for specific enzymes. The findings demonstrated that compounds derived from this chiral building block exhibited significant inhibitory activity against target enzymes involved in disease pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Preliminary data suggest that its unique stereochemistry enhances its interactions with certain enzymes and receptors, potentially affecting therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminocyclopentanecarboxylic acid | CHNO | Contains a carboxylic acid group; different reactivity. |

| (1S,2S)-2-Aminocyclopentane | CHN | Different stereochemistry; may exhibit different biological activity. |

| 3-Aminocyclopentanecarbonitrile | CHN | Similar nitrile functionality but differs in position. |

The unique properties of this compound arise from its specific stereochemical configuration and the presence of both amino and cyano functionalities, which can lead to distinct reactivity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.